molecular formula C9H6O2 B147059 1,3-Indandione CAS No. 606-23-5

1,3-Indandione

Cat. No.: B147059
CAS No.: 606-23-5
M. Wt: 146.14 g/mol
InChI Key: UHKAJLSKXBADFT-UHFFFAOYSA-N
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Description

1,3-indandione is a member of the class of indanones that is indane in which the hydrogens at positions 2 and 4 have been replaced by oxo groups. It is a member of indanones, a beta-diketone and an aromatic ketone.

Mechanism of Action

Target of Action

1,3-Indandione, an organic compound with the molecular formula C6H4(CO)2CH2, is a β-diketone with indane as its structural nucleus . It is known to act as a nucleophile due to the carbon at the C-2 position being alpha to both carbonyls . This compound is related chemically to phenindione and anisindione, which are known to reduce the prothrombin activity of the blood .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. As a solution in water, it is partially (~2%) enolized. The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon . This acid-base behavior explains many properties of the compound .

Biochemical Pathways

This compound plays a key role in multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections . It is also involved in the Knovenagel olefination between this compound and a substituted (1-benzylpiperidin-4-yl)methanal followed by selective double bond reduction .

Pharmacokinetics

The pharmacokinetics of 2-phenyl-1,3-indandione, a derivative of this compound, has been studied in rats. After intravenous and oral administration, it was found that the drug might be best described as a non-linear open two-compartment model with elimination from the peripheral compartment .

Result of Action

The result of the action of this compound involves various molecular and cellular effects. It undergoes self-aldol condensation quite easily, resulting in bindone . Bromination occurs at the 2-position, and one or both carbonyl groups can be reduced to alcohol groups or methylene groups, depending on the method used .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the solvent used, as seen in the case of the Knovenagel olefination . Furthermore, the compound’s stability can be influenced by factors such as temperature, as it has a melting point of 129 to 132 °C .

Properties

IUPAC Name

indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKAJLSKXBADFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
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DSSTOX Substance ID

DTXSID2060547
Record name 1,3-Indandione
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Molecular Weight

146.14 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1,3-Indandione
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Vapor Pressure

0.00172 [mmHg]
Record name 1,3-Indandione
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CAS No.

606-23-5
Record name 1,3-Indandione
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Record name 1,3-INDANDIONE
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Record name 1H-Indene-1,3(2H)-dione
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Synthesis routes and methods

Procedure details

To a 50% dispersion of sodium hydride in mineral oil (4.55 g) was added to a solution of diethyl naphthalene 1,2-dicarboxylate (18.5 g) in ethyl acetate (22 ml.) and the mixture refluxed for 3.5 hrs. on a steam bath. After cooling the precipitated orange solid was filtered and decarboxylated with hydrochloric acid (35 ml.) in water (350 ml) at 70°C over 7 mins. to yield benze(e) indane-1,3-dione, m.p. (benzene) 178°C (decomp.) (Found: C, 79.21; H, 4.22; C13H8O2 requires: C, 79.58; H, 4.11%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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